Prenylamine lactate

描述

普萘洛尔,又称 N-(1-甲基-2-苯乙基)-3,3-二苯基丙烷-1-胺,是一种属于苯丙胺类化学物质的钙通道阻滞剂。它主要用作血管扩张剂,用于治疗心绞痛。 普萘洛尔于 1960 年代由德国制药公司阿尔伯特-鲁塞尔药厂 GmbH 推出,但后来由于与心律失常相关而于 1988 年从市场上撤回 .

准备方法

合成路线和反应条件: 普萘洛尔可以通过多步反应合成,涉及 1-苯基丙二烯与 3,3-二苯基丙胺的反应。该反应通常在甲苯中于 80°C 下在惰性气氛中进行 24 小时,在三(二甲基酰胺)(三苯甲基(6-(三苯甲基氨基)吡啶-2-基)酰胺)-钛的存在下进行。 然后在 25°C 下用氰基硼氢化钠和氯化锌在甲醇中进行 20 小时区域选择性反应 .

工业生产方法: 普萘洛尔的工业生产方法在公共领域没有得到很好的记录

化学反应分析

反应类型: 普萘洛尔会发生各种化学反应,包括:

氧化: 普萘洛尔可以被氧化形成相应的氧化物。

还原: 它可以被还原形成胺。

取代: 普萘洛尔可以发生取代反应,特别是在苯环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

取代: 卤化剂,如氯或溴,可用于取代反应。

主要产物: 这些反应形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生胺。

科学研究应用

Historical Context and Pharmacological Profile

Introduced in the 1960s for treating angina pectoris, prenylamine lactate was withdrawn from the market in 1988 due to its association with serious cardiac arrhythmias, particularly torsade de pointes related to prolonged QT intervals . Despite its withdrawal, the compound remains significant in pharmacological research due to its unique mechanism of action and effects on cardiac tissues.

Mechanism of Action:

- Calcium Channel Blocking: this compound primarily inhibits calcium channels, affecting cardiac and skeletal muscle tissues. It interacts with calmodulin and myosin light-chain kinase 2, leading to decreased sympathetic stimulation on cardiac muscle .

- Catecholamine Depletion: The compound partially depletes catecholamines through competitive inhibition of reuptake by storage granules, contributing to its antianginal effects.

Scientific Research Applications

This compound has been investigated across various fields, providing insights into cardiovascular pharmacology and drug development:

Cardiovascular Research

- Electrophysiological Studies: Research has shown that prenylamine can abolish early after depolarizations (EADs), which are precursors to arrhythmias. Studies on isolated cardiac tissues have revealed both bradycardic and proarrhythmic effects depending on the concentration and stimulation rates .

- QT Interval Prolongation: Investigations into the drug's impact on QT intervals have highlighted significant variations among individuals, prompting further studies into genetic factors influencing drug metabolism .

Drug Discovery and Development

- Model Compound for Calcium Channel Blockers: this compound serves as a model compound in studying the pharmacological profiles of new calcium channel blockers. Its unique affinity for cardiac tissues offers a comparative basis for developing safer alternatives .

- Investigating Drug Interactions: The compound's interactions with other cardiovascular drugs provide insights into combination therapies and their safety profiles .

Toxicology and Safety Studies

- Proarrhythmic Risk Assessment: The withdrawal of prenylamine from clinical use underscores the importance of evaluating proarrhythmic risks associated with new drugs. This has led to enhanced regulatory guidelines for monitoring QT prolongation in clinical trials .

Case Studies

Several case studies have documented the effects of this compound on patients with ischemic heart disease:

- A study involving 12 patients reported that long-term administration (120–240 mg daily) effectively reduced anginal attacks without significant side effects or complications .

- Another clinical trial highlighted that patients experienced an increase in QT interval during treatment, emphasizing the need for careful monitoring when using this compound .

作用机制

普萘洛尔主要通过阻断钙通道发挥作用。它在人体内有两个主要的分子靶点:钙调蛋白和肌球蛋白轻链激酶 2,分别存在于骨骼肌和心肌中。药理学上,它通过竞争性抑制储存颗粒的再摄取,部分耗竭儿茶酚胺,从而降低交感神经对心肌的刺激。 这会导致由于平衡被破坏而导致的自发泄漏,从而导致进一步耗竭 .

类似化合物:

利血平: 普萘洛尔和利血平都靶向储存颗粒上的同一位置,但普萘洛尔对心脏组织的亲和力更高,而利血平对脑组织的选择性更高.

利多夫拉嗪: 另一种具有类似血管扩张作用的钙通道阻滞剂。

贝普里迪尔: 用于类似的治疗目的,但具有不同的药代动力学特性。

芬地林: 另一种非选择性钙通道阻滞剂,具有不同的化学性质.

独特之处: 普萘洛尔对心脏组织的独特亲和力及其涉及钙调蛋白和肌球蛋白轻链激酶 2 的特定作用机制使其有别于其他类似化合物。 它部分耗竭儿茶酚胺的能力以及类似 β 受体阻滞剂的活性进一步突出了其独特的药理学特征 .

相似化合物的比较

Lidoflazine: Another calcium channel blocker with similar vasodilatory effects.

Bepridil: Used for similar therapeutic purposes but with different pharmacokinetic properties.

Fendiline: Another non-selective calcium channel blocker with distinct chemical properties.

Uniqueness: Prenylamine’s unique affinity for cardiac tissue and its specific mechanism of action involving calmodulin and myosin light-chain kinase 2 distinguish it from other similar compounds. Its ability to partially deplete catecholamines and its beta blocker-like activity further highlight its distinct pharmacological profile .

属性

IUPAC Name |

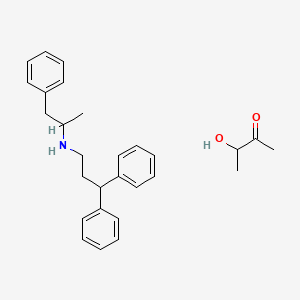

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;3-hydroxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N.C4H8O2/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-3(5)4(2)6/h2-16,20,24-25H,17-19H2,1H3;3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZEGGVIIKOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-43-2 | |

| Record name | Prenylamine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。